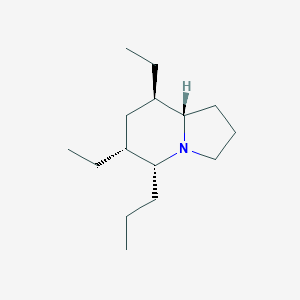

(5R,6R,8R,8aS)-6,8-diethyl-5-propyl-1,2,3,5,6,7,8,8a-octahydroindolizine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(5R,6R,8R,8aS)-6,8-diethyl-5-propyl-1,2,3,5,6,7,8,8a-octahydroindolizine is a trisubstituted indolizidine alkaloid first isolated from the dendrobatid frog Dendrobates pumilio in Panama . This compound has garnered significant interest due to its unique structure and potential pharmaceutical applications, particularly in the treatment of neurological disorders .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (5R,6R,8R,8aS)-6,8-diethyl-5-propyl-1,2,3,5,6,7,8,8a-octahydroindolizine involves several sophisticated steps. One notable method is the Rhodium-catalyzed hydroformylation double cyclization, which constructs the indolizidine skeleton . This process involves treating N-allyl 5-methyl-4-hexenamide with Rhodium acetylacetonate carbonyl, BIPHEPHOS, and para-toluenesulfonic acid under an atmosphere of carbon monoxide and hydrogen in acetic acid at 60°C . Subsequent treatment with boron trifluoride etherate in dichloromethane completes the formation of the indolizidine structure .

Industrial Production Methods

advancements in synthetic biology and high-throughput screening technologies may pave the way for more efficient industrial-scale production in the future .

化学反応の分析

Types of Reactions

(5R,6R,8R,8aS)-6,8-diethyl-5-propyl-1,2,3,5,6,7,8,8a-octahydroindolizine undergoes various chemical reactions, including:

Oxidation: Conversion of the isopropenyl portion to an acetyl group using oxidative cleavage.

Reduction: Reductive alkylation to achieve the desired stereochemistry.

Substitution: Anti-selective alpha-alkylation of the 5-oxoindolizidine.

Common Reagents and Conditions

Oxidation: Utilizes reagents like boron trifluoride etherate and dichloromethane.

Reduction: Involves the use of Rhodium acetylacetonate carbonyl and BIPHEPHOS.

Substitution: Employs para-toluenesulfonic acid and acetic acid.

Major Products Formed

The major products formed from these reactions include various stereoisomers of the indolizidine structure, such as 6-epi-223A .

科学的研究の応用

(5R,6R,8R,8aS)-6,8-diethyl-5-propyl-1,2,3,5,6,7,8,8a-octahydroindolizine has several scientific research applications:

作用機序

(5R,6R,8R,8aS)-6,8-diethyl-5-propyl-1,2,3,5,6,7,8,8a-octahydroindolizine exerts its effects primarily by blocking nicotinic acetylcholine receptors . This action disrupts the normal transmission of nerve impulses, which can be beneficial in treating certain neurological disorders . The molecular targets and pathways involved include the nicotinic acetylcholine receptor subunits and associated signaling pathways .

類似化合物との比較

Similar Compounds

Other Indolizidines: Compounds with similar indolizidine skeletons but different substituents and stereochemistry.

Uniqueness

This compound is unique due to its specific stereochemistry and potent activity against nicotinic acetylcholine receptors . Its synthesis also presents unique challenges and opportunities for developing new synthetic methodologies .

特性

分子式 |

C15H29N |

|---|---|

分子量 |

223.4 g/mol |

IUPAC名 |

(5R,6R,8R,8aS)-6,8-diethyl-5-propyl-1,2,3,5,6,7,8,8a-octahydroindolizine |

InChI |

InChI=1S/C15H29N/c1-4-8-14-12(5-2)11-13(6-3)15-9-7-10-16(14)15/h12-15H,4-11H2,1-3H3/t12-,13-,14-,15+/m1/s1 |

InChIキー |

KLAVYZANGNRVOB-TUVASFSCSA-N |

異性体SMILES |

CCC[C@@H]1[C@@H](C[C@H]([C@H]2N1CCC2)CC)CC |

正規SMILES |

CCCC1C(CC(C2N1CCC2)CC)CC |

同義語 |

6,8-diethyl-5-propylindolizidine alkaloid 223A |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。